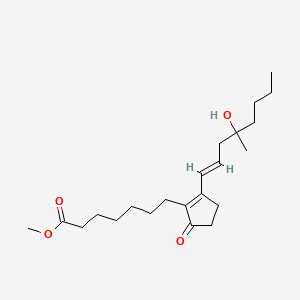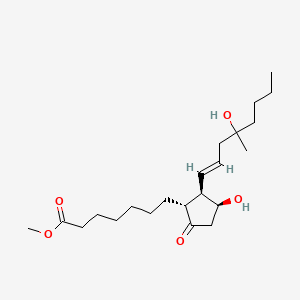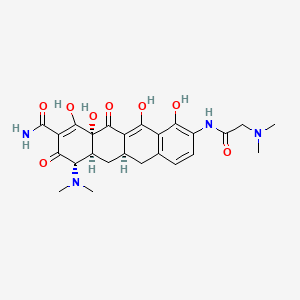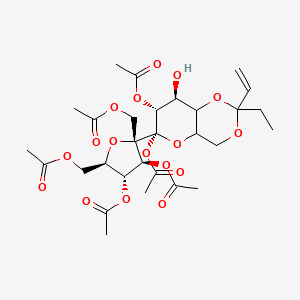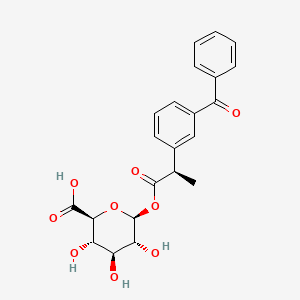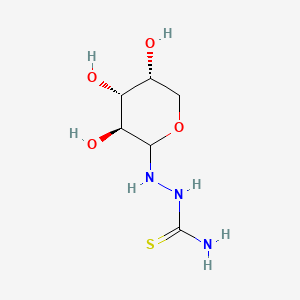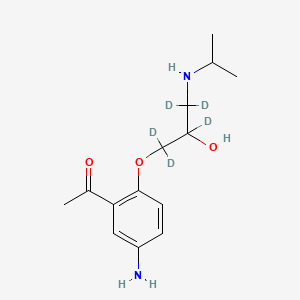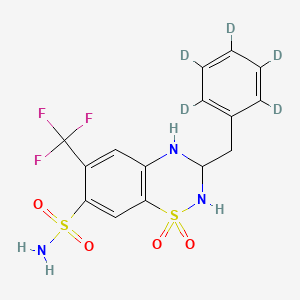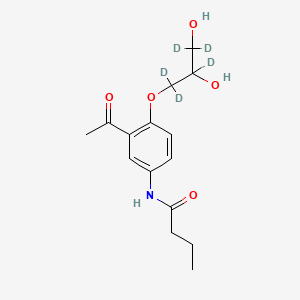
Pseudoephedroxane-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoephedroxane-d3, also known as (4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3, is a deuterium-labeled compound. It is a pseudoephedrine analog that exhibits inhibitory actions within the central nervous system. The molecular formula of this compound is C11H10D3NO2, and it has a molecular weight of 194.24 .
Métodos De Preparación
The preparation of Pseudoephedroxane-d3 involves several synthetic routes and reaction conditions. One common method involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . These steps are carried out under mild reaction conditions, making the process efficient and cost-effective.
Análisis De Reacciones Químicas
Pseudoephedroxane-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pseudoephedroxane-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used for imaging, diagnosis, and newborn screening.
Mecanismo De Acción
Pseudoephedroxane-d3 exerts its effects by acting as an agonist of alpha adrenergic receptors and, to a lesser extent, beta adrenergic receptors. This agonism produces vasoconstriction, which is used as a decongestant and as a treatment for priapism .
Comparación Con Compuestos Similares
Pseudoephedroxane-d3 is similar to other pseudoephedrine analogs, such as:
Pseudoephedrine: A common decongestant used to treat nasal and sinus congestion.
Ephedrine: A stimulant and decongestant used to prevent low blood pressure during spinal anesthesia.
Methylephedrine: A bronchodilator used to treat asthma and other respiratory conditions.
What sets this compound apart is its deuterium labeling, which makes it particularly useful in metabolic research and as a chemical reference .
Propiedades
Número CAS |
1329610-93-6 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
194.248 |
Nombre IUPAC |
(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |
Clave InChI |
MNYARIILPGRTQL-HJRSCEKWSA-N |
SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Sinónimos |
(4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




